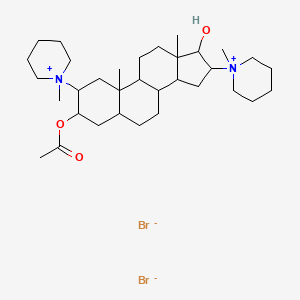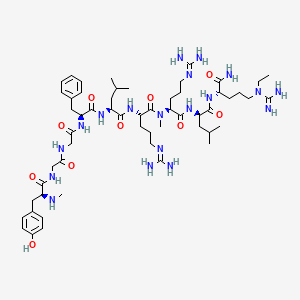
Dasatinib N-Oxide
Descripción general
Descripción
Dasatinib N-oxide is a derivative of dasatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. This compound is formed through the oxidation of the piperazine ring present in dasatinib . The formation of this compound is often considered an impurity in pharmaceutical formulations, but it also holds potential for various scientific applications.
Aplicaciones Científicas De Investigación
Dasatinib N-oxide has several applications in scientific research:
Mecanismo De Acción
Dasatinib N-oxide exerts its effects primarily through the inhibition of tyrosine kinases, similar to dasatinib. It targets multiple kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ . The oxidation of the piperazine ring does not significantly alter its binding affinity to these targets, but it may influence its pharmacokinetic properties and metabolic stability .
Similar Compounds:
Dasatinib: The parent compound, a potent tyrosine kinase inhibitor used in leukemia treatment.
Imatinib: Another tyrosine kinase inhibitor used for similar indications but with a different binding profile.
Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to imatinib.
Uniqueness: this compound is unique due to its formation as an oxidative impurity and its potential impact on the pharmacokinetics and metabolism of dasatinib. Unlike its parent compound, this compound provides insights into the oxidative stability and degradation pathways of dasatinib, making it valuable for pharmaceutical research and development .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dasatinib N-Oxide, like its parent compound Dasatinib, is expected to interact with multiple tyrosine kinases . The main targets of Dasatinib are BCR/Abl (the “Philadelphia chromosome”), Src, c-Kit, ephrin receptors, and several other tyrosine kinases . The nature of these interactions is typically inhibitory, with Dasatinib blocking the activity of these kinases .
Cellular Effects
This compound’s effects on cells are likely to be similar to those of Dasatinib. Dasatinib has been shown to influence NK cell cytotoxicity, with some groups observing potentiation of NK cell cytotoxic activity while others observe strong inhibitory effects . It also affects other NK cell functions including cytokine production and migration .
Molecular Mechanism
This compound’s mechanism of action is expected to be similar to that of Dasatinib. Dasatinib is an ATP-competitive protein tyrosine kinase inhibitor . It inhibits the activated BCR-ABL kinase, distinguishing it from other CML treatments . It also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the formation of this compound is influenced by the micro oxidic properties of the solvent used as a diluent, which induces an oxidation reaction . The rate of N-Oxide formation was found to be high where the samples are prepared in DMF diluent, and the rate of formation of N-oxide is directly proportional to applied sonication time .
Metabolic Pathways
Dasatinib is metabolized primarily in the liver. The main metabolites are M4, M5, and M6 . M4 is formed by N-dealkylation with CYP3A4 the predominant catalyzing enzyme and some involvement of CYP1A1 and CYP1B1 . This compound is likely to be involved in similar metabolic pathways.
Transport and Distribution
The efflux of Dasatinib is regulated by ABCC4 and ABCC6 transporters . As this compound is a derivative of Dasatinib, it is likely to be transported and distributed within cells and tissues in a similar manner.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing dasatinib N-oxide involves the oxidation of dasatinib. This can be achieved using oxidizing agents such as hydrogen peroxide or dimethylaniline monooxygenase . The reaction typically occurs under controlled conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale oxidation reactors where dasatinib is treated with an oxidizing agent under optimized conditions. The process parameters, such as temperature, pH, and reaction time, are carefully controlled to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Dasatinib N-oxide primarily undergoes oxidation reactions. The piperazine ring in dasatinib is susceptible to oxidation, leading to the formation of the N-oxide derivative .
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, dimethylaniline monooxygenase.
Conditions: Controlled temperature and pH, often in the presence of a solvent like dimethylformamide.
Major Products: The major product of the oxidation reaction is this compound itself. Further oxidation or degradation can lead to other minor impurities .
Propiedades
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNEEZCTQCRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474434 | |
| Record name | Dasatinib N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910297-52-8 | |
| Record name | N-(2-Chloro-6-methyl-phenyl)-2-((6-(4-(2-hydroxyethyl)-4-oxido-piperazin-4-ium-1-yl)-2-methyl-pyrimidin-4-yl)amino)thiazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dasatinib N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-CHLORO-6-METHYL-PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-4-OXIDO-PIPERAZIN-4-IUM-1-YL)-2-METHYL-PYRIMIDIN-4-YL)AMINO)THIAZOLE-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B16WQA6880 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1669753.png)











